2,5-Difluoro-3-methylbenzoic acid
Overview
Description
2,5-Difluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents are commonly used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the methyl group yields 2,5-difluorobenzoic acid.
Reduction Products: Reduction of the carboxylic acid group yields 2,5-difluoro-3-methylbenzyl alcohol.
Scientific Research Applications
2,5-Difluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluoro-3-methylbenzoic acid depends on its specific application. In chemical reactions, the fluorine atoms and the carboxylic acid group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in organic synthesis or as a pharmaceutical intermediate.
Comparison with Similar Compounds
2,6-Difluoro-3-methylbenzoic acid: Similar structure but with fluorine atoms at the 2nd and 6th positions.
2,5-Difluorobenzoic acid: Lacks the methyl group at the 3rd position.
3,5-Difluoro-2-methylbenzoic acid: Fluorine atoms at the 3rd and 5th positions with a methyl group at the 2nd position.
Uniqueness: 2,5-Difluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATNBLNHYHHRQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661258 | |
Record name | 2,5-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-01-7 | |
Record name | 2,5-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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